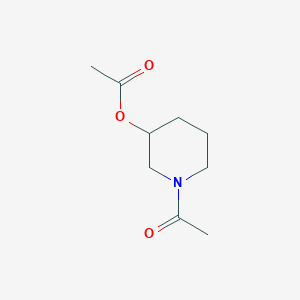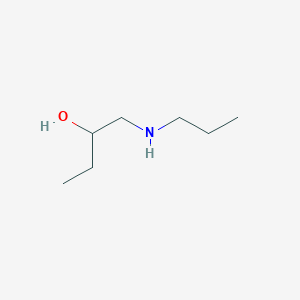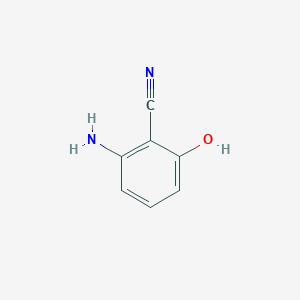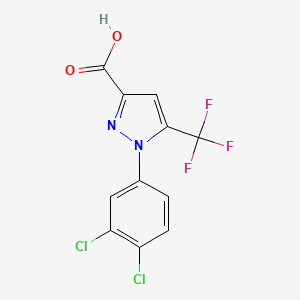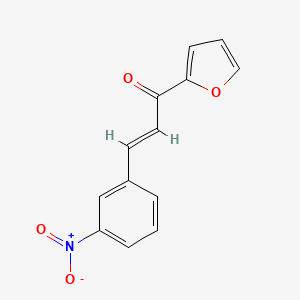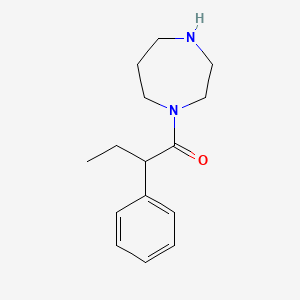
1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.173213330 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a significant role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
Ripasudil acts as a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, thereby inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .
Biochemical Pathways
The inhibition of ROCK by Ripasudil affects the biochemical pathway related to intraocular pressure regulation . Specifically, it acts directly on the trabecular meshwork, increasing conventional outflow through the Schlemm’s canal . This action results in the reduction of IOP, which is crucial in the treatment of conditions like glaucoma and ocular hypertension .
Pharmacokinetics
The pharmacokinetic properties of Ripasudil are characterized by its high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours, indicating its rapid absorption and onset of action . .
Result of Action
The primary result of Ripasudil’s action is the reduction of IOP . By inhibiting ROCK and increasing the outflow of aqueous humor from the eye, it effectively lowers IOP . This makes it a valuable therapeutic agent in the treatment of glaucoma and ocular hypertension .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one are not well-studied. Related 1,4-diazepanes have been shown to interact with various enzymes and proteins. For instance, certain 1,4-diazepanes have been synthesized via imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that this compound could potentially interact with similar enzymes.
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Related compounds have shown effects on cellular processes. For example, certain 1,4-diazepanes have been found to have antimicrobial activity against both gram-positive and gram-negative bacteria .
Molecular Mechanism
Related 1,4-diazepanes have been shown to exert their effects through various mechanisms, such as enzyme inhibition or activation .
Metabolic Pathways
Related 1,4-diazepanes have been shown to be involved in various metabolic pathways, suggesting that this compound could potentially interact with similar pathways .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-14(13-7-4-3-5-8-13)15(18)17-11-6-9-16-10-12-17/h3-5,7-8,14,16H,2,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIAMEQWGYZXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

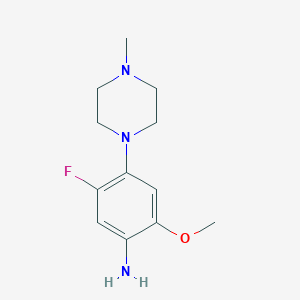

![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)


